Tau Peptide (1-16) (human) sequence and structure
Tau Peptide (1-16) (human) sequence and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the human Tau peptide (1-16), the N-terminal fragment of the nascent Tau protein. This region is implicated in the complex pathophysiology of neurodegenerative diseases, including Alzheimer's disease, and is a subject of ongoing research for its potential role in Tau aggregation and protein-protein interactions.
Sequence and Physicochemical Properties
The Tau (1-16) peptide is the initial sequence of the Tau protein before any post-translational modifications, such as the common removal of the initial methionine and acetylation of the subsequent alanine.[1]
Amino Acid Sequence
The primary sequence of human Tau peptide (1-16) is as follows:
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Three-Letter Code: H-Met-Ala-Glu-Pro-Arg-Gln-Glu-Phe-Glu-Val-Met-Glu-Asp-His-Ala-Gly-OH
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One-Letter Code: MAEPRQEFEVMEDHAG
Physicochemical Data
A summary of the key physicochemical properties of the Tau (1-16) peptide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇₈H₁₁₈N₂₂O₂₈S₂ | [2] |
| Molecular Weight | 1876.1 Da | [2] |
| Isoelectric Point (pI) | Acidic (Calculated) | N/A |
| Charge at pH 7 | Negative (Calculated) | N/A |
Structural Characteristics
The full-length Tau protein is classified as a natively unfolded or intrinsically disordered protein (IDP), meaning it lacks a stable, well-defined three-dimensional structure under physiological conditions.[3][4] This inherent flexibility is crucial for its primary function in microtubule stabilization.
Predicted Structure of Tau (1-16)
As a short fragment derived from a larger intrinsically disordered region, the Tau (1-16) peptide is not expected to adopt a stable secondary or tertiary structure in solution. Its conformation is likely a dynamic ensemble of random coils. Computational tools like AlphaFold predict potential transient structures, but these should be interpreted with caution as they represent snapshots of a highly flexible peptide.[5][6] The N-terminal region of the full-length Tau protein, which includes this 1-16 sequence, is known to be acidic and participates in a long-range "paperclip" conformation where it folds back to interact with the C-terminal region of the protein.[5]
Experimental Protocols
While specific protocols for Tau (1-16) are not extensively published, standard peptide chemistry and biophysical techniques are applicable. Below are representative methodologies.
Peptide Synthesis and Purification
A common approach for generating the Tau (1-16) peptide for research is through solid-phase peptide synthesis (SPPS).
Protocol Outline:
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Synthesis: The peptide is synthesized on a solid support resin (e.g., Wang or Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are coupled sequentially from the C-terminus (Glycine) to the N-terminus (Methionine).
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Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
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Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
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Verification: The identity and purity of the final product are confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).[7]
In Vitro Aggregation Assay
To assess the aggregation propensity of Tau (1-16), a Thioflavin T (ThT) fluorescence assay can be employed. ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, characteristic of amyloid fibrils.[2][4]
Protocol Outline:
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Preparation: A stock solution of lyophilized Tau (1-16) peptide is prepared in an appropriate buffer (e.g., PBS or HEPES, pH 7.4). The solution is filtered or centrifuged to remove any pre-existing aggregates.
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Reaction Setup: In a 96-well microplate, the peptide solution is mixed with ThT to a final concentration (e.g., 10-50 µM peptide, 10 µM ThT). An aggregation inducer, such as heparin, may be included, as full-length Tau aggregation is often induced this way in vitro.[8]
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Incubation and Monitoring: The plate is incubated at 37°C with intermittent shaking in a plate reader. ThT fluorescence is measured at regular intervals (e.g., every 15 minutes) with excitation around 440 nm and emission around 485 nm.[8][9]
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Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet aggregates. The kinetics of aggregation (lag phase, elongation phase) can be analyzed from the resulting curve.
Biological Interactions and Signaling Pathways
While the specific role of the 1-16 sequence is an area of active investigation, the broader N-terminal domain of Tau is known to mediate several crucial interactions and is implicated in intracellular signaling.
Interaction with Cellular Components
The N-terminal "projection domain" of Tau, which contains the 1-16 peptide, can interact with various cellular elements:
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Plasma Membrane: The N-terminus is involved in anchoring Tau to the neuronal plasma membrane, a process that may be regulated by its phosphorylation state.[10]
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Mitochondria: This region may also mediate interactions with mitochondrial membranes.[10]
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Cytoskeletal Elements: Beyond microtubules, the projection domain influences the spacing between microtubules in the axon.[11]
Role in Signaling Cascades
The N-terminus of Tau acts as a scaffolding platform, participating in signaling pathways that are disrupted in disease states. A key pathway involves the regulation of axonal transport.
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PP1-GSK3β Signaling: A region within the N-terminus, termed the phosphatase-activating domain (PAD), can activate protein phosphatase 1 (PP1). PP1, in turn, activates glycogen (B147801) synthase kinase 3β (GSK3β) by dephosphorylating it at an inhibitory site. Activated GSK3β can then phosphorylate motor proteins, leading to the release of cargo from microtubules and disrupting fast axonal transport. Pathological conformations of Tau are thought to expose this PAD domain, aberrantly activating this signaling cascade.[12][13]
Conclusion
The Tau (1-16) peptide represents a small but significant fragment of a protein central to neurodegenerative disease. While it is intrinsically disordered, its location within the N-terminal projection domain places it at a nexus of protein-protein interactions and cellular signaling. Further research into the biophysical properties of this specific peptide and its interaction with cellular partners may provide valuable insights into the initial conformational changes that trigger Tau pathology, potentially revealing new targets for therapeutic intervention.
References
- 1. N-terminal fragments of tau inhibit full-length tau polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 3. yanglab.ucsd.edu [yanglab.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tridimensional Structural Analysis of Tau Isoforms Generated by Intronic Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigate the Structure of Full-Length Tau Protein with Coarse-Grained and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis of Microtubule-Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structure and Pathology of Tau Protein in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Tau N-terminal region in microtubule stabilization revealed by new endogenous truncated forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tau: A Signaling Hub Protein [frontiersin.org]
- 13. google.com [google.com]
